4-Butoxypiperidine hydrochloride CAS 460365-20-2
4-Butoxypiperidine hydrochloride CAS 460365-20-2
An In-Depth Technical Guide to 4-Butoxypiperidine Hydrochloride (CAS 460365-20-2): A Synthetic Building Block for Drug Discovery
Abstract
4-Butoxypiperidine hydrochloride (CAS 460365-20-2) is a heterocyclic organic compound that serves as a specialized building block in medicinal chemistry and drug discovery. Structurally, it features a piperidine ring, a core motif in numerous pharmaceuticals, functionalized with a butoxy ether linkage at the 4-position. This ether modification enhances lipophilicity, a critical parameter for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive technical overview of 4-Butoxypiperidine hydrochloride, including its physicochemical properties, logical synthetic routes, state-of-the-art analytical characterization methods, and its potential applications as a synthetic intermediate. By examining the well-established roles of related piperidine analogs, this document offers field-proven insights for researchers, scientists, and drug development professionals seeking to leverage this compound in the design of novel therapeutics.
The Strategic Importance of the Piperidine Scaffold in Medicinal Chemistry
The piperidine ring is a quintessential heterocyclic system and a cornerstone in the development of modern pharmaceuticals.[1] Its prevalence stems from its ability to impart favorable physicochemical and pharmacokinetic properties to drug molecules. As a saturated heterocycle, the piperidine scaffold offers a three-dimensional geometry that can be strategically exploited to orient functional groups for optimal interaction with biological targets.
Key Advantages of the Piperidine Moiety:
-
Improved Pharmacokinetics: The piperidine nucleus often enhances aqueous solubility (especially when protonated at physiological pH) and metabolic stability, contributing to better oral bioavailability and a more predictable in vivo profile.[2]
-
CNS Penetration: The lipophilic character of the piperidine ring can facilitate passage across the blood-brain barrier, making it a common feature in agents targeting the central nervous system (CNS).[2]
-
Versatile Synthetic Handle: The nitrogen atom and the carbon backbone of the piperidine ring provide multiple points for chemical modification, allowing for the creation of diverse compound libraries for screening and optimization.[1]
Piperidine derivatives are integral to a wide array of approved drugs, including anticancer, antipsychotic, analgesic, and antihypertensive agents, underscoring the scaffold's broad therapeutic utility.[1][2] The subject of this guide, 4-Butoxypiperidine hydrochloride, represents a specific functionalization of this privileged scaffold, designed to introduce a flexible, lipophilic butoxy chain.
Physicochemical Properties and Analytical Characterization
While extensive experimental data for 4-Butoxypiperidine hydrochloride is not broadly published, its properties can be reliably inferred from its structure and data on analogous compounds. As a hydrochloride salt, it is expected to be a crystalline solid with enhanced stability and solubility in polar solvents compared to its free base form.[3]
Diagram 1: Chemical Structure of 4-Butoxypiperidine Hydrochloride
Caption: 2D structure of 4-Butoxypiperidine Hydrochloride.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source/Rationale |
| CAS Number | 460365-20-2 | Topic |
| Molecular Formula | C₉H₁₉NO · HCl | Derived from structure |
| Molecular Weight | 193.71 g/mol | Calculated |
| Monoisotopic Mass | 157.14667 Da (Free Base) | [4] |
| Appearance | White to off-white crystalline solid | Inferred from similar salts[3][5] |
| Solubility | Soluble in water, methanol | Typical for hydrochloride salts[3][6] |
| XlogP (predicted) | 1.5 (Free Base) | [4] |
Analytical Characterization Protocols
Ensuring the identity, purity, and quality of a synthetic intermediate is paramount. The following protocols describe a self-validating system for the comprehensive characterization of 4-Butoxypiperidine hydrochloride.
Diagram 2: Analytical Characterization Workflow
Caption: Integrated workflow for structural and purity validation.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the molecular structure by analyzing the chemical environment of each proton and carbon atom.
-
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or MeOD).
-
Acquisition: Acquire ¹H NMR, ¹³C NMR, and DEPT-135 spectra on a 400 MHz or higher spectrometer.
-
Analysis Rationale: The ¹H NMR spectrum is expected to show distinct signals for the butoxy chain protons (triplet, sextet, quintet, triplet) and the piperidine ring protons. The ¹³C NMR will confirm the presence of 9 unique carbon environments. DEPT-135 will differentiate between CH, CH₂, and CH₃ groups, aiding in precise signal assignment.
-
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| Butoxy CH₃ | ~0.9 (t) | ~13-14 | Standard alkyl chain terminus |
| Butoxy CH₂ | ~1.4 (sextet) | ~19-20 | Alkyl chain methylene |
| Butoxy CH₂ | ~1.6 (quintet) | ~31-32 | Alkyl chain methylene |
| Butoxy O-CH₂ | ~3.5 (t) | ~68-70 | Methylene adjacent to ether oxygen |
| Piperidine C4-H | ~3.6 (m) | ~75-77 | Methine adjacent to ether oxygen |
| Piperidine C3,5-H | ~1.7-2.0 (m) | ~32-34 | Axial and equatorial protons |
| Piperidine C2,6-H | ~2.9-3.2 (m) | ~44-46 | Protons adjacent to the nitrogen |
(Note: Predicted shifts are estimates based on data for similar structures like 4-hydroxypiperidine and butoxy derivatives.[7])
B. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the free base and confirm its elemental composition.
-
Protocol:
-
Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system with Electrospray Ionization (ESI) in positive mode.[8]
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in methanol or acetonitrile/water.
-
Analysis Rationale: The primary ion expected is the protonated molecule [M+H]⁺ corresponding to the free base (C₉H₁₉NO). For 4-butoxypiperidine, this would be at an m/z of approximately 158.15.[4] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million (ppm).
-
C. High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Objective: To quantify the purity of the compound and identify any potential impurities.
-
Causality: Since 4-Butoxypiperidine hydrochloride lacks a strong UV chromophore, conventional UV detection is not suitable. A universal detector such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is the authoritative choice for non-volatile analytes without chromophores.[9]
-
Protocol:
-
System: An HPLC system equipped with a CAD or ELSD.
-
Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 3.5 µm).[9]
-
Mobile Phase: An isocratic or gradient mixture of a volatile buffer system (e.g., 0.1% heptafluorobutyric acid (HFBA) in water as an ion-pairing agent) and acetonitrile. HFBA is chosen to improve the retention of the basic amine on the reverse-phase column.[9]
-
Flow Rate: 1.0 mL/min.
-
Analysis Rationale: The method will be validated for linearity, precision, and accuracy according to ICH Q2(R1) guidelines.[8] Purity is determined by the area percent of the main peak relative to the total area of all peaks.
-
Synthesis and Manufacturing
A logical and efficient synthesis of 4-Butoxypiperidine hydrochloride is critical for its use in research and development. The most field-proven approach involves the O-alkylation of a readily available, N-protected 4-hydroxypiperidine precursor, followed by deprotection.
Diagram 3: Retrosynthetic Analysis
Caption: Disconnection approach for synthesizing the target compound.
Proposed Synthetic Protocol
This two-step protocol is designed for high yield and purity, leveraging common and well-understood chemical transformations.
Step 1: Synthesis of tert-Butyl 4-butoxypiperidine-1-carboxylate (O-Alkylation)
-
Expertise: The use of an N-Boc protecting group is a strategic choice.[2] It prevents the piperidine nitrogen, which is also nucleophilic, from competing with the hydroxyl group in the O-alkylation reaction, thereby ensuring high regioselectivity and preventing the formation of undesired N-alkylated byproducts.
-
Methodology:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF).[10]
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group to form the corresponding sodium alkoxide, activating it for the subsequent substitution reaction.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Add 1-bromobutane (1.2 eq) dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
Step 2: Synthesis of 4-Butoxypiperidine Hydrochloride (Deprotection)
-
Expertise: The Boc group is designed to be labile under acidic conditions.[11] Using a solution of HCl in an organic solvent like dioxane is an industry-standard method that cleaves the Boc group and simultaneously precipitates the desired product as its hydrochloride salt, often in high purity.[5]
-
Methodology:
-
Dissolve the purified tert-butyl 4-butoxypiperidine-1-carboxylate from Step 1 in a minimal amount of 1,4-dioxane.
-
Add a saturated solution of hydrogen chloride in 1,4-dioxane (4M, ~5-10 eq) and stir the mixture at room temperature for 2-4 hours.[5][11]
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, the product often precipitates from the solution. If not, concentrate the mixture under vacuum to afford the final product, 4-Butoxypiperidine hydrochloride, as a solid.
-
The solid can be washed with a cold non-polar solvent like diethyl ether to remove any non-polar impurities and then dried under vacuum.
-
Applications in Drug Discovery and Development
4-Butoxypiperidine hydrochloride is primarily utilized as a synthetic intermediate or building block, not as a final API. Its value lies in introducing the butoxy-piperidine motif into a larger molecule during a drug discovery campaign.
-
Modulation of Lipophilicity: The butoxy group provides a significant increase in lipophilicity compared to a simple hydroxyl group. This property is crucial for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For instance, enhanced lipophilicity can improve membrane permeability and access to CNS targets.[2]
-
Scaffold for Novel Therapeutics: The free secondary amine of 4-Butoxypiperidine hydrochloride is a key functional handle. It can be readily functionalized via reactions such as N-alkylation, N-arylation, acylation, or reductive amination to attach the scaffold to other parts of a target molecule.
-
Analgesics and CNS Agents: Piperidine derivatives have a long history in the development of analgesics and other CNS-active drugs.[12] The structure of 4-Butoxypiperidine is analogous to fragments of compounds explored for anesthetic and neuropharmacological activity. For example, related structures like 1-(3-n-butoxypropyl)-4-benzoyloxypiperidine have been studied for their local anesthetic properties.[13]
-
Kinase Inhibitors: The piperidine ring serves as a central scaffold in many kinase inhibitors, helping to position key binding groups within the ATP-binding pocket of the enzyme.[2] The butoxy group could potentially be used to probe hydrophobic sub-pockets within a kinase active site to enhance potency or selectivity.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for CAS 460365-20-2 is not widely available, a reliable hazard assessment can be made based on data for structurally similar piperidine hydrochloride salts.[14][15]
Hazard Identification:
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[16][17]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[16][17]
-
Harmful if Swallowed: May be harmful or toxic if ingested.[15]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[18]
-
Engineering Controls: Handle in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[19]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed to prevent moisture absorption, as hydrochloride salts can be hygroscopic.[19][20]
-
Store away from strong oxidizing agents and strong bases.[14]
Conclusion
4-Butoxypiperidine hydrochloride is a valuable, specialized chemical building block for the synthesis of complex molecular architectures in drug discovery. Its design combines the privileged piperidine scaffold with a lipophilic butoxy ether, offering medicinal chemists a tool to fine-tune the properties of emerging drug candidates. By understanding its logical synthesis, robust analytical characterization, and potential applications, researchers can effectively integrate this compound into their discovery workflows to develop novel and improved therapeutics.
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